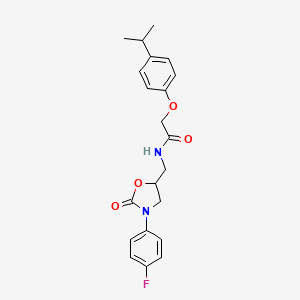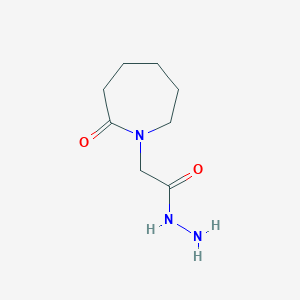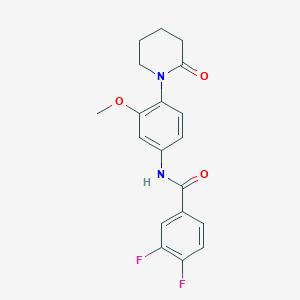
2-(3-Chlorophenoxy)quinoxaline
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“2-(3-Chlorophenoxy)quinoxaline” is a chemical compound with the molecular formula C14H9ClN2O . It is a derivative of quinoxaline, a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring .
Molecular Structure Analysis
The molecular structure of “2-(3-Chlorophenoxy)quinoxaline” consists of a quinoxaline core with a chlorophenoxy group attached at the 2-position . Quinoxaline is a heterocyclic compound containing a ring complex made up of a benzene ring and a pyrazine ring .
Chemical Reactions Analysis
Quinoxaline and its derivatives have been the subject of extensive research due to their wide range of physicochemical and biological activities . They have been utilized in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials .
Physical And Chemical Properties Analysis
Quinoxaline is a colorless oil that melts just above room temperature . It has a chemical formula of C8H6N2 and a molar mass of 130.150 g·mol−1 . The melting point is 29-32 °C and the boiling point is 220 to 223 °C .
科学的研究の応用
Antifungal Properties
Quinoxaline derivatives, including 2-(3-Chlorophenoxy)quinoxaline, have demonstrated antifungal activity. Researchers have investigated their effectiveness against various fungal pathogens, making them potential candidates for developing antifungal drugs .
Antibacterial Activity
The compound’s antibacterial properties have attracted attention. Studies have explored its efficacy against bacterial strains, suggesting its potential use in combating bacterial infections .
Antiviral Applications
Quinoxalines, including 2-(3-Chlorophenoxy)quinoxaline, exhibit antiviral effects. Researchers have investigated their activity against viruses, including those responsible for diseases like COVID-19. These findings highlight their relevance in antiviral drug development .
Antimicrobial Effects
Due to its broad-spectrum antimicrobial properties, this compound could play a role in treating various infectious diseases. Researchers continue to explore its mechanisms of action and potential therapeutic applications .
Cancer Treatment
Quinoxaline derivatives have shown promise in cancer therapy. Their ability to inhibit cancer cell growth and induce apoptosis makes them valuable candidates for developing anticancer drugs. Further research is needed to optimize their efficacy and safety .
Schizophrenia Research
Quinoxalines, including 2-(3-Chlorophenoxy)quinoxaline, have been investigated for their impact on neurotransmitter systems. Some studies suggest potential applications in schizophrenia treatment, although more research is required to validate these findings .
Safety and Hazards
将来の方向性
Quinoxaline and its derivatives have been the subject of extensive research due to their wide range of physicochemical and biological activities . They have been utilized in the design and development of numerous bioactive molecules, dyes, fluorescent materials, electroluminescent materials, and organic sensitizers for solar cell applications and polymeric optoelectronic materials . This suggests a promising future for “2-(3-Chlorophenoxy)quinoxaline” in various fields, including medicinal chemistry .
特性
IUPAC Name |
2-(3-chlorophenoxy)quinoxaline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9ClN2O/c15-10-4-3-5-11(8-10)18-14-9-16-12-6-1-2-7-13(12)17-14/h1-9H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCQRMWMDVDALIT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)OC3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-Chlorophenoxy)quinoxaline | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N-[(8-hydroxyquinolin-7-yl)-phenylmethyl]benzamide](/img/structure/B2529322.png)

![2-[4-nitro-3-(2,2,2-trifluoroethoxy)-1H-pyrazol-1-yl]ethanamine](/img/structure/B2529325.png)


![5-[2-(1-Boc-4-piperidyl)-2-oxoethyl]-5H-imidazo[5,1-a]isoindole](/img/structure/B2529328.png)
![ethyl 2-[2-({3-[(4-fluorophenyl)methyl]-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamido]benzoate](/img/structure/B2529329.png)



![2-[4-(4-Methoxyphenyl)piperazin-1-yl]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2529339.png)